Ethyl n-(2-amino-1,2-dicyanovinyl)formimidate
CAS No.:
Cat. No.: VC18346022
Molecular Formula: C7H8N4O
Molecular Weight: 164.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H8N4O |
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Molecular Weight | 164.16 g/mol |
IUPAC Name | ethyl N-(2-amino-1,2-dicyanoethenyl)methanimidate |
Standard InChI | InChI=1S/C7H8N4O/c1-2-12-5-11-7(4-9)6(10)3-8/h5H,2,10H2,1H3 |
Standard InChI Key | WAKHKSLIDJTOKC-UHFFFAOYSA-N |
Canonical SMILES | CCOC=NC(=C(C#N)N)C#N |
Introduction
Chemical Identity and Structural Properties
Ethyl N-(2-amino-1,2-dicyanovinyl)formimidate belongs to the class of formimidate derivatives, featuring a conjugated system of cyano groups and an imidate functionality. Its molecular formula is CHNO, with a molecular weight of 164.17 g/mol . The compound’s structure includes:
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A central dicyanovinyl group (C(NH)(CN)).
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An ethyl formimidate moiety (OCHCH attached to a formimidate group).
Key physicochemical properties are summarized below:
Property | Value | Source |
---|---|---|
Molecular Formula | CHNO | |
Molecular Weight | 164.17 g/mol | |
Exact Mass | 164.070 Da | |
Topological Polar Surface Area | 95.19 Ų | |
LogP (Partition Coefficient) | 0.97 |
The compound’s Z-configuration is critical for its reactivity, as demonstrated by X-ray crystallographic studies of related derivatives . Intramolecular hydrogen bonding between the amino and cyano groups stabilizes the structure, influencing its cyclization behavior .
Synthesis Methods
Patent-Based Production Routes
Patents describe optimized methods for synthesizing ethyl N-(2-amino-1,2-dicyanovinyl)formimidate:
Method 1: Reaction of 2-Amino-1,2-dicyanovinyl Derivatives with Ethyl Formimidate
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Reactants: 2-Amino-1,2-dicyanovinylamine, ethyl formimidate.
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Conditions: Tetrahydrofuran (THF) solvent, room temperature, catalytic sodium ethoxide.
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Mechanism: Nucleophilic attack of the amino group on the electrophilic carbon of ethyl formimidate, followed by elimination of ethanol.
Method 2: Guanidine-Mediated Cyclization
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Reactants: Ethyl N-(2-amino-1,2-dicyanovinyl)formamidine, guanidinium salts.
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Conditions: Reflux in nitromethane or THF, base catalysis (e.g., DBU).
Comparative Analysis of Synthetic Routes
Method | Solvent | Catalyst | Yield (%) | Key Advantage |
---|---|---|---|---|
Patent | THF | NaOEt | 85 | High reproducibility |
Patent | Nitromethane | DBU | 72 | Scalability for bulk synthesis |
Literature | THF | Guanidine | 68 | Access to pyrimidine byproducts |
Reactivity and Cyclization Pathways
Ethyl N-(2-amino-1,2-dicyanovinyl)formimidate exhibits versatile reactivity, primarily governed by its ability to undergo cyclization under basic or acidic conditions.
Base-Induced Cyclization to Imidazoles
Treatment with ethanolic NaOH or DBU triggers cyclization to 5-amino-4-cyanoimidazoles (e.g., compound 4 in ). The reaction proceeds via deprotonation of the amino group, followed by intramolecular nucleophilic attack on the formimidate carbon .
Example:
Unusual Pyrimidine Formation
In ethyl acetate with DBU, an alternative pathway yields pyrimidine derivatives (e.g., compound 5a in ). This unexpected outcome is attributed to intramolecular hydrogen bonding, which redirects the cyclization mechanism .
Key Observation:
Reaction with Hydrazines
Hydrazine monohydrate reacts with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate to form formamidrazones, precursors to 1,5-diaminoimidazoles . These intermediates further react with carbonyl compounds to yield 6-carbamoyl-1,2-dihydropurines .
Applications in Heterocyclic Chemistry
Synthesis of Anticancer Agents
Compound 1 in (derived from ethyl N-(2-amino-1,2-dicyanovinyl)formimidate) exhibits broad-spectrum anticancer activity against prostate, lung, breast, and ovarian cancer cell lines (IC = 1–5 μM) . Mechanistic studies indicate G1/S-phase cell cycle arrest, potentially via modulation of DDX3 RNA helicase activity .
Building Block for Tricyclic Systems
The compound serves as a precursor for 5:7:5-fused diimidazo[4,5-d:4',5'-f][1, diazepines, which show promise as antiviral and antimicrobial agents .
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